Cas no 2763780-16-9 (Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate)

Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its key structural features include a reactive bromomethyl group and an ester functionality, enabling further derivatization through nucleophilic substitution or cross-coupling reactions. The thiazole core contributes to its utility in medicinal chemistry, particularly in the development of bioactive molecules. This compound is valued for its stability under standard handling conditions and its compatibility with a range of synthetic transformations. Its well-defined reactivity makes it a useful intermediate for constructing complex molecular architectures, particularly in the synthesis of thiazole-containing analogs.
Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate structure
2763780-16-9 structure
Product Name:Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate
CAS No:2763780-16-9
MF:C6H6BrNO2S
MW:236.086339473724
CID:5627999
PubChem ID:165994953
Update Time:2025-06-09

Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate
    • 2763780-16-9
    • EN300-28330674
    • Methyl 3-(bromomethyl)-5-isothiazolecarboxylate
    • Methyl 3-(bromomethyl)isothiazole-5-carboxylate
    • Methyl 3-(bromomethyl)-1,2-thiazole-5-carboxylate
    • Inchi: 1S/C6H6BrNO2S/c1-10-6(9)5-2-4(3-7)8-11-5/h2H,3H2,1H3
    • InChI Key: KGTAFUSOYSGQPA-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C(=O)OC)SN=1

Computed Properties

  • Exact Mass: 234.93026g/mol
  • Monoisotopic Mass: 234.93026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • Density: 1.692±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 253.4±32.0 °C(Predicted)
  • pka: 0.00±0.32(Predicted)

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